1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 96401-68-2
VCID: VC18473087
InChI: InChI=1S/C17H23NO2.ClH/c1-13-5-6-16-15(11-13)17(19)14(7-10-20-16)12-18-8-3-2-4-9-18;/h5-6,11,14H,2-4,7-10,12H2,1H3;1H
SMILES:
Molecular Formula: C17H24ClNO2
Molecular Weight: 309.8 g/mol

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride

CAS No.: 96401-68-2

Cat. No.: VC18473087

Molecular Formula: C17H24ClNO2

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7-methyl-4-(piperidinomethyl)-, hydrochloride - 96401-68-2

Specification

CAS No. 96401-68-2
Molecular Formula C17H24ClNO2
Molecular Weight 309.8 g/mol
IUPAC Name 7-methyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride
Standard InChI InChI=1S/C17H23NO2.ClH/c1-13-5-6-16-15(11-13)17(19)14(7-10-20-16)12-18-8-3-2-4-9-18;/h5-6,11,14H,2-4,7-10,12H2,1H3;1H
Standard InChI Key HXVSRHFBERGWGN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-]

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound belongs to the benzoxepin family, a class of bicyclic structures featuring a seven-membered oxepine ring fused to a benzene ring. The benzoxepin core in this molecule is substituted at the 7-position with a methyl group and at the 4-position with a piperidinomethyl moiety, which is protonated and paired with a chloride counterion . The piperidine ring introduces basicity, enhancing solubility in aqueous media and enabling interactions with biological targets.

Molecular Formula and Weight

  • Molecular Formula: C₁₇H₂₄ClNO₂

  • Molecular Weight: 309.8 g/mol
    The formula accounts for the benzoxepin backbone (C₁₀H₁₀O₂), piperidinomethyl group (C₆H₁₂N), methyl substituent (CH₃), and hydrochloride (HCl).

Spectroscopic and Structural Data

  • Canonical SMILES: CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-]

  • InChIKey: HXVSRHFBERGWGN-UHFFFAOYSA-N
    The SMILES string highlights the oxepinone ring (OCCC(C=O)), methyl group (CC1), and quaternized piperidine nitrogen ([NH+]3CCCCC3).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of benzoxepin derivatives typically involves multistep organic reactions. For this compound, key steps likely include:

  • Cyclization: Formation of the benzoxepin ring via acid- or base-catalyzed condensation of phenolic precursors with allylic alcohols.

  • Functionalization: Introduction of the piperidinomethyl group through nucleophilic substitution or reductive amination .

  • Salt Formation: Protonation of the piperidine nitrogen with hydrochloric acid to yield the hydrochloride salt.

A related one-pot synthesis method for 5-amino-2,5-dihydro-1-benzoxepines, reported by J. Org. Chem., employs an Overman rearrangement followed by ring-closing metathesis (RCM) . While this approach targets amino-substituted analogs, it demonstrates the feasibility of modular strategies for benzoxepine functionalization.

Reaction Optimization

Challenges in synthesis include:

  • Steric hindrance from the methyl and piperidinomethyl groups, requiring tailored catalysts (e.g., Grubbs II for RCM) .

  • Acid sensitivity of intermediates, necessitating neutral alumina during purification .

Research Applications and Preclinical Findings

Medicinal Chemistry

Benzoxepin derivatives are explored as lead compounds for:

  • Central Nervous System (CNS) Disorders: Potential anxiolytics or antidepressants due to GPCR interactions.

  • Metabolic Diseases: ACAT inhibition could reduce cholesterol esterification, as seen in related compounds .

Experimental Data

  • In Vitro Studies: Limited data exist for this specific compound, but analogs show IC₅₀ values in the low micromolar range for ACAT .

  • ADME Properties: The hydrochloride salt improves aqueous solubility, favoring oral bioavailability.

PropertyValueSource
CAS No.96401-68-2
Molecular Weight309.8 g/mol
IUPAC Name7-methyl-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one; chloride
SolubilitySoluble in polar solvents (e.g., DMSO, water)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator